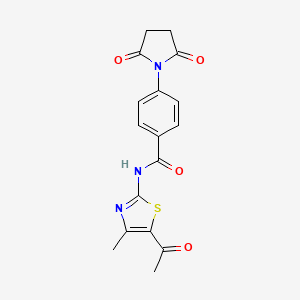

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-9-15(10(2)21)25-17(18-9)19-16(24)11-3-5-12(6-4-11)20-13(22)7-8-14(20)23/h3-6H,7-8H2,1-2H3,(H,18,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVPKZAQFOCRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

Acetylation and Methylation: The thiazole ring can be functionalized with acetyl and methyl groups using acetylating agents (e.g., acetic anhydride) and methylating agents (e.g., methyl iodide).

Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be introduced through cyclization reactions involving amines and carbonyl compounds.

Coupling with Benzamide: The final step involves coupling the functionalized thiazole and pyrrolidinone rings with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or inhibitor in biochemical assays.

Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it to 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB), a structurally analogous compound studied for enhancing monoclonal antibody (mAb) production in recombinant CHO cells .

Structural Comparison

Hypothetical Advantages and Limitations

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H14N2O3S

- Molecular Weight : 286.34 g/mol

- CAS Number : 39884-12-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Cyclization of appropriate precursors such as α-haloketones and thioureas.

- Introduction of Acetyl and Methyl Groups : Alkylation or acylation reactions using reagents like acetyl chloride.

- Attachment of the Pyrrolidine Moiety : Formation through amidation reactions with suitable amines.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound showed significant inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.21 µM to higher concentrations depending on structural modifications .

Anticancer Activity

Thiazole derivatives have been explored for their anticancer properties. Some studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, a related compound demonstrated IC50 values in the low micromolar range against several cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- DNA Interaction : Binding to DNA or interfering with DNA replication processes has been suggested as a mechanism for anticancer activity.

- Receptor Modulation : Interaction with various molecular targets such as receptors or enzymes can lead to altered cellular responses.

Case Studies and Research Findings

Q & A

Basic Research Question

- 1H/13C NMR : Assign peaks for the acetyl group (δ ~2.5 ppm, singlet), methyl-thiazole protons (δ ~2.3 ppm), and pyrrolidin-dione carbonyls (δ ~170–175 ppm). Compare with computed spectra (DFT) for validation .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. The thiazole ring’s planarity and benzamide dihedral angles are critical for biological activity .

- HRMS : Validate molecular formula (C₁₉H₁₈N₄O₃S) with <2 ppm mass error .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .

What in vitro assays are recommended to evaluate this compound’s bioactivity, particularly in modulating cellular metabolism?

Advanced Research Question

- Cell-Specific Productivity Assays : Treat recombinant CHO cells with 0.1–1.0 µM compound and measure monoclonal antibody (mAb) production via Protein A-HPLC. Optimize dosing timing (e.g., day 0 vs. day 3) to balance cytotoxicity and productivity gains .

- Metabolic Profiling : Quantify glucose uptake and lactate production rates using BioProfile FLEX2. Correlate with intracellular ATP levels (measured via luminescence assays) to assess metabolic shifts .

- Glycosylation Analysis : Use EZGlyco mAb-N kits to evaluate N-linked glycan profiles. Note that pyrrolidin-dione derivatives may suppress galactosylation, impacting mAb quality .

Data Contradictions : If bioactivity varies across cell lines, validate via RNA-seq to identify target pathways (e.g., mTOR or glycolysis regulators) .

How should researchers resolve discrepancies in biological activity data observed under varying experimental conditions?

Advanced Research Question

- Control Variables : Standardize cell passage number, media batch, and seeding density. For example, CHO cell viability drops >20% at densities >1.5×10⁶ cells/mL, skewing mAb yields .

- Statistical Design : Use JMP or R for ANOVA with post-hoc Tukey tests. Replicate experiments ≥3 times to account for batch effects .

- Mechanistic Studies : Employ molecular docking (AutoDock Vina) to predict binding to targets like HSP90 or DNA topoisomerases. Validate via SPR or ITC if activity contradicts computational models .

Case Study : If the compound enhances productivity in fed-batch but not batch cultures, analyze glucose supplementation timing and metabolite accumulation .

What strategies guide structure-activity relationship (SAR) studies for derivative design?

Advanced Research Question

- Core Modifications : Replace the 5-acetyl group with sulfonamide or cyano moieties to alter electron density and hydrogen-bonding capacity. Monitor effects on solubility (LogP via shake-flask method) .

- Pyrrolidin-dione Substitutions : Introduce methyl or fluorine at the 3-position to modulate ring conformation and metabolic stability (CYP450 assays) .

- Biological Testing : Screen derivatives in parallel against kinase panels (e.g., Eurofins KinaseProfiler) and apoptosis assays (Annexin V/PI flow cytometry) .

Data Integration : Use PCA to correlate structural descriptors (e.g., polar surface area) with bioactivity clusters .

What methodologies assess the compound’s impact on intracellular ATP levels and metabolic flux?

Advanced Research Question

- ATP Quantitation : Lyse cells (Toyo B-Net kit) and measure ATP via luciferase luminescence. Normalize to cell count (Vi-CELL XR) .

- 13C Metabolic Flux Analysis : Feed cells 13C-glucose and track label incorporation into TCA cycle intermediates via LC-MS. Compute flux ratios (e.g., glycolysis vs. oxidative phosphorylation) .

- Mitochondrial Stress Tests : Use Seahorse XF Analyzer to measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) post-treatment .

Contradiction Note : If ATP levels rise but cell growth declines, investigate ROS generation (DCFDA assay) or apoptosis markers .

How can researchers optimize chromatographic conditions for analyzing this compound and its metabolites?

Basic Research Question

- HPLC Method : Use a C18 column (4.6×150 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 20 min). Detect at 254 nm; retention time ~12.5 min .

- LC-MS/MS : ESI+ mode for [M+H]+ (m/z 389.1). Fragment at 25 eV to identify major ions (e.g., m/z 245.1 for thiazole cleavage) .

- Metabolite ID : Incubate with liver microsomes (human/rat) and profile via UPLC-QTOF. Look for acetyl hydrolysis or pyrrolidin-dione ring opening .

Troubleshooting : If peak tailing occurs, add 0.1% TFA to mobile phase or switch to a phenyl-hexyl column .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.